molecular formula C6H8O2 B040980 (S)-(-)-1-(2-Furyl)ethanol CAS No. 112653-32-4

(S)-(-)-1-(2-Furyl)ethanol

Cat. No.: B040980
CAS No.: 112653-32-4
M. Wt: 112.13 g/mol
InChI Key: UABXUIWIFUZYQK-YFKPBYRVSA-N
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Description

(S)-(-)-1-(2-Furyl)ethanol is an organic compound characterized by the presence of a furan ring and a hydroxyl group attached to an asymmetric carbon atom. This chiral molecule is notable for its applications in various fields, including organic synthesis and pharmaceuticals.

Scientific Research Applications

(S)-(-)-1-(2-Furyl)ethanol has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of flavors and fragrances due to its pleasant aroma.

Safety and Hazards

(S)-(-)-1-(2-Furyl)ethanol may discolor to brown on storage . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-(-)-1-(2-Furyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-furyl ketone using chiral catalysts to achieve the desired enantiomer. Another method includes the asymmetric reduction of 2-furyl acetaldehyde using chiral reducing agents.

Industrial Production Methods: Industrial production often employs catalytic hydrogenation of 2-furyl ketone in the presence of chiral catalysts. This method ensures high enantiomeric purity and yield, making it suitable for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 2-furyl ketone.

    Reduction: The compound can be reduced to form 2-furylmethanol.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products:

    Oxidation: 2-Furyl ketone

    Reduction: 2-Furylmethanol

    Substitution: Various substituted furyl derivatives

Mechanism of Action

The mechanism of action of (S)-(-)-1-(2-Furyl)ethanol involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Furylmethanol
  • 2-Furyl ketone
  • 2-Furyl acetaldehyde

Comparison: (S)-(-)-1-(2-Furyl)ethanol is unique due to its chiral nature, which imparts specific stereochemical properties. This distinguishes it from other similar compounds like 2-furylmethanol and 2-furyl ketone, which lack chirality. The presence of the hydroxyl group and the furan ring also contributes to its distinct chemical behavior and applications.

Properties

IUPAC Name

(1S)-1-(furan-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABXUIWIFUZYQK-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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